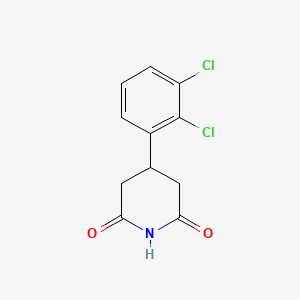

4-(2,3-Dichlorophenyl)piperidine-2,6-dione

Description

Significance of Piperidine-2,6-diones as Privileged Structures in Drug Discovery

Piperidine-2,6-diones are considered "privileged structures" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. This promiscuity is not a drawback; rather, it highlights the inherent drug-like properties of the scaffold, making it a valuable starting point for the development of a wide range of therapeutics. The rigid, yet three-dimensional, nature of the piperidine-2,6-dione core allows it to present substituents in well-defined spatial orientations, facilitating specific interactions with the active sites of proteins.

The therapeutic potential of this class of compounds is diverse, with derivatives showing promise in a multitude of disease areas. For example, various substituted piperidine-2,6-diones have been investigated for their potential as antipsychotic agents, demonstrating high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Others have been designed as ligands for α1-adrenoceptor subtypes, which are involved in the regulation of blood pressure and other physiological processes. nih.gov Furthermore, novel derivatives are being explored for the treatment of hematological disorders like sickle cell disease and β-thalassemia. acs.orgacs.org

Overview of the 4-(2,3-Dichlorophenyl)piperidine-2,6-dione Chemical Entity and its Position within Heterocyclic Chemistry

4-(2,3-Dichlorophenyl)piperidine-2,6-dione belongs to the family of 4-arylpiperidine-2,6-diones. Its structure is characterized by a central piperidine-2,6-dione ring with a 2,3-dichlorophenyl substituent at the 4-position. The presence of the dichlorinated phenyl ring is expected to significantly influence the compound's properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins.

Below is a table summarizing the key chemical features of this compound:

| Feature | Description |

| Core Scaffold | Piperidine-2,6-dione |

| Substituent | 2,3-Dichlorophenyl group at the 4-position |

| Chemical Class | Heterocyclic dione (B5365651), Arylpiperidine |

| Key Functional Groups | Two carbonyl groups, Secondary amine (or substituted nitrogen), Dichlorinated aromatic ring |

The synthesis of such 4-arylpiperidine-2,6-diones can be achieved through various synthetic routes, often involving the condensation of an appropriately substituted aldehyde with a source of the glutarimide (B196013) ring or through the cyclization of a substituted glutaric acid derivative.

Academic Research Landscape and Focus Areas for 4-(2,3-Dichlorophenyl)piperidine-2,6-dione and Closely Related Analogs

While specific research on 4-(2,3-Dichlorophenyl)piperidine-2,6-dione is not extensively documented in publicly available literature, the broader class of 4-arylpiperidine-2,6-diones is a subject of considerable academic and industrial interest. Research on closely related analogs, such as those with different substitution patterns on the phenyl ring, provides valuable insights into the potential applications and research directions for the 2,3-dichloro derivative.

A significant area of investigation for these compounds is in the field of neuroscience. For instance, derivatives of 4-(4-chlorophenyl)piperidine-2,6-dione (B23368) have been synthesized and evaluated as multireceptor atypical antipsychotics, targeting a combination of dopamine and serotonin receptors. nih.gov This suggests that 4-(2,3-Dichlorophenyl)piperidine-2,6-dione could also be a candidate for similar neurological applications, with the specific chlorine substitution pattern potentially offering altered selectivity or potency.

Another prominent research focus is on their activity as modulators of adrenergic receptors. Studies on novel 4-phenylpiperidine-2,6-dione (B1266656) derivatives have identified potent and selective ligands for α1-adrenoceptor subtypes. nih.gov The nature and position of substituents on the phenyl ring are crucial for determining the affinity and selectivity for these receptors. Therefore, the 2,3-dichloro substitution of the title compound could lead to a unique pharmacological profile at these targets.

The table below summarizes the primary research areas for closely related 4-arylpiperidine-2,6-dione analogs:

| Research Area | Biological Target(s) | Potential Therapeutic Application |

| Neuroscience | Dopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A, 5-HT2C) Receptors | Atypical Antipsychotics |

| Cardiovascular | α1-Adrenergic Receptor Subtypes (α1A, α1B, α1D) | Antihypertensive agents |

| Hematology | Not explicitly defined in all cases | Sickle cell disease, β-thalassemia |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPYBPSOHFJYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile and Biological Activities of 4 2,3 Dichlorophenyl Piperidine 2,6 Dione and Analogs Preclinical Studies

Receptor Modulatory Activities

The ability of a compound to modulate the activity of receptors is a cornerstone of its pharmacological profile. For analogs of 4-(2,3-Dichlorophenyl)piperidine-2,6-dione, research has primarily focused on their interactions with key neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) receptors, as well as other neuropharmacological targets.

Dopamine Receptor Interactions (D2, D3)

The dopamine D2 and D3 receptors, which share a high degree of amino acid homology, are significant targets in the development of treatments for central nervous system disorders. nih.gov The 2,3-dichlorophenyl moiety, a key feature of the title compound, is frequently incorporated into ligands designed to target these receptors.

Preclinical studies on analogs containing a (2,3-dichlorophenyl)piperazine group have demonstrated high affinity for the D3 receptor. For instance, a series of acylaminobutylpiperazines was synthesized and evaluated for their binding activities at D3 and D2 receptors. acs.org Within this series, the analog featuring a 2,3-dichlorophenylpiperazine component displayed the highest affinity for the D3 receptor, with a Ki value in the subnanomolar range. acs.org

Another study focused on designing selective D3 receptor ligands by synthesizing [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides. The most potent compound in this series also showed high D3 binding affinity and significant selectivity over D2 and D4 receptors. nih.gov The structure-activity relationships derived from these studies provide a basis for developing highly selective molecular probes to better understand the role of D3 receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Analogs

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity | Reference |

|---|---|---|---|---|

| Compound 8 (2,3-dichlorophenylpiperazine analogue) | <1 | - | - | acs.org |

| Compound 51 (fluorenylcarboxamide analogue) | 1.4 | - | 64 | nih.gov |

| Compound 6a (fluorinated N-phenylpiperazine analogue) | 1.4 | ~700 | ~500 | mdpi.com |

Serotonin Receptor Modulation (5-HT1A, 5-HT2A, 5-HT2C)

Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes. The piperidine (B6355638) and dione (B5365651) structural motifs, present in 4-(2,3-Dichlorophenyl)piperidine-2,6-dione, are found in compounds that interact with various serotonin receptor subtypes.

5-HT1A Receptors: Literature suggests that structures like pyrrolidine-2,5-dione, which is structurally related to the piperidine-2,6-dione core, can exhibit good binding affinities for the 5-HT1A receptor. semanticscholar.org Serotonin can activate different receptor types that are either excitatory or inhibitory. youtube.com The 5-HT1A receptors are known to be inhibitory, and their activation can lead to a decrease in neuronal action potential generation. youtube.com

5-HT2A and 5-HT2C Receptors: The 5-HT2C receptor, a G protein-coupled receptor found predominantly in the central nervous system, modulates key neurological pathways related to various disorders. nih.gov Research into positive allosteric modulators (PAMs) for the 5-HT2C receptor has explored scaffolds based on 4-alkylpiperidine-2-carboxamide. nih.gov This indicates that the piperidine core is a viable scaffold for targeting this receptor. The 5-HT2A receptor is another important target, and studies on psychedelic compounds like psilocybin show that its active metabolite, psilocin, has similar affinities for 5-HT2A, 5-HT2C, and 5-HT1A receptors. nih.gov

Other Neuropharmacological Target Interactions

Beyond dopaminergic and serotonergic systems, analogs of the title compound have been investigated for their effects on other neuroreceptors. A study of new 4-phenylpiperidine-2,6-diones, which share the core ring structure of the title compound, revealed that these molecules can act as potent ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov

In this research, several synthesized compounds displayed affinities in the nanomolar range for human cloned α1A-, α1B-, and α1D-AR subtypes. The derivatives with a butyl connecting chain between the 4-phenylpiperidine-2,6-dione (B1266656) and a phenylpiperazinyl moiety showed the highest affinity values. nih.gov Specifically, one compound, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, demonstrated a high affinity for the α1A-AR (pKi = 8.74) and a 10-fold selectivity over the other two α1-AR subtypes. nih.gov Functionally, these compounds acted as antagonists, blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a crucial mechanism of action for many therapeutic agents. Research into piperidine-containing structures has revealed inhibitory activity against key enzymes involved in cell signaling and cancer progression.

Tyrosine Kinase Receptor Inhibition (e.g., EGFR, VEGFR-2)

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are members of the tyrosine kinase receptor family that regulate cellular proliferation, differentiation, and survival. nih.gov Abnormal activation of these receptors is linked to the development and progression of many cancers, making them attractive therapeutic targets. nih.gov

Inhibitors of these receptors are broadly classified as monoclonal antibodies, which target the extracellular domain, and tyrosine kinase inhibitors (TKIs), which target the intracellular domain to halt signaling activity. nih.govdrugs.com For example, Vandetanib is a multi-target TKI that inhibits VEGFR-2, EGFR, and RET. nih.gov While EGFR and VEGFR-2 are important targets, preclinical studies directly linking 4-(2,3-Dichlorophenyl)piperidine-2,6-dione or its immediate analogs to the inhibition of these specific tyrosine kinases are not prominently featured in the current body of literature. However, the development of TKIs remains an active area of research, and various molecular scaffolds are continuously being explored for this purpose. nih.gov

Farnesyltransferase Inhibition in Piperidine-Containing Structures

Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of proteins, including the Ras protein, which is commonly hyperactive in cancer. wikipedia.orgresearchgate.net Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking its activation and interrupting downstream signaling pathways. researchgate.net

A novel series of piperidine derivatives has been identified as potent FTase inhibitors. nih.govacs.org Medicinal chemistry studies starting from a 5-nitropiperidin-2-one lead compound resulted in a potent series of inhibitors. nih.gov Structure-activity relationship studies revealed that all four substituent positions on the piperidine core were important for FTase inhibition. acs.org A significant, 10-fold increase in potency was observed when the piperidine-2-one core was changed to a piperidine core. nih.govacs.org Kinetic analysis showed that this class of compounds inhibits FTase in a manner that is competitive with the Ras protein substrate. acs.org

Table 2: Farnesyltransferase (FTase) Inhibition by Piperidine Analogs

| Compound | Description | FTase IC50 (nM) | Reference |

|---|---|---|---|

| Compound 1 | Initial Hit Compound | 420 | acs.org |

| (+)-8 | Potent Piperidine Derivative | 1.9 | nih.govacs.org |

In silico analyses of piperidine derivatives further elucidated the structural features responsible for FTase inhibitory activity. These studies suggest that the fractional negative charge on the molecule's surface and aqueous solubility are important for activity. nih.gov Furthermore, a clear separation between hydrophobic and hydrophilic regions, along with the presence of aromatic, acceptor, and donor groups, is favorable for FTase inhibition. nih.gov

Cell-Based Assays and Anti-proliferative Effects

Immunomodulatory Mechanisms involving CRBN Protein Recruitment

The immunomodulatory effects of certain piperidine-2,6-dione derivatives are intrinsically linked to their ability to engage with the Cereblon (CRBN) protein, a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). While direct preclinical studies on 4-(2,3-dichlorophenyl)piperidine-2,6-dione are not extensively detailed in the available literature, the activities of structurally related analogs provide a framework for understanding its potential mechanisms.

One such analog, 3-(5-bromo-2-chlorophenyl)piperidine-2,6-dione, has been identified as a CRBN-type E3 ubiquitin ligase ligand. medchemexpress.com This classification suggests that it can bind to CRBN, thereby hijacking the ubiquitin-proteasome system. This mechanism is characteristic of a class of molecules known as immunomodulatory drugs (IMiDs). By recruiting specific substrate proteins to the CRL4^CRBN^ complex, these compounds can trigger the ubiquitination and subsequent proteasomal degradation of target proteins that are not normally recognized by this E3 ligase.

The recruitment of CRBN is a critical step in the downstream immunomodulatory cascade. This interaction can lead to a variety of cellular responses, including the modulation of cytokine production and the activation of immune cells. The specific immunomodulatory outcomes are dependent on the particular substrate proteins that are targeted for degradation.

Modulation of IKZF2 Protein Levels in Disease Models

A key substrate targeted for degradation by some CRBN-recruiting molecules is the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. IKZF2 is a transcription factor that plays a crucial role in the function of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs can suppress the anti-tumor immune response.

Preclinical studies on other molecular glue degraders have demonstrated that targeting IKZF2 for degradation can enhance anti-tumor immunity. researchgate.netresearchgate.net These compounds, by binding to CRBN, induce the degradation of IKZF2. This leads to a reduction in the suppressive activity of Tregs and can enhance the function of effector T cells. researchgate.netresearchgate.net While direct evidence for 4-(2,3-dichlorophenyl)piperidine-2,6-dione modulating IKZF2 levels is not yet available, the established mechanism of action for other piperidine-2,6-dione-based CRBN ligands provides a strong rationale for investigating this possibility. The development of selective IKZF2 degraders is an active area of research in cancer immunotherapy. researchgate.netresearchgate.netnih.gov

Antimicrobial Spectrum of Activity

Substituted piperidones represent a class of heterocyclic compounds that have been investigated for their potential as antimicrobial agents. Preclinical studies have explored their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy of Substituted Piperidones

Various derivatives of piperidine-2,6-dione and related piperidones have demonstrated antibacterial activity in preclinical screenings. For instance, studies on 1-(4-chlorophenyl) piperidine-2,6-dione derivatives have shown them to possess antibacterial properties. derpharmachemica.com The antibacterial efficacy of substituted piperidones can be influenced by the nature and position of the substituents on the phenyl ring.

The following table summarizes the antibacterial activity of some substituted piperidine derivatives against common bacterial strains, as reported in selected preclinical studies.

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

| 1-(4-chlorophenyl) piperidine-2,6-diones | Various | Good antibacterial activity | derpharmachemica.com |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Significant activity (compared to ampicillin) | biomedpharmajournal.org |

| Novel Piperidine Derivatives | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae | Varying degrees of inhibition | academicjournals.orgresearchgate.net |

| 2,6 di-substituted piperidine 4-one derivatives | Staphylococcus aureus, Bacillus subtilis | High efficacy | researchgate.net |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activity, including against Drug-Resistant Strains

In addition to their antibacterial properties, substituted piperidones have also been evaluated for their antifungal activity. Some derivatives have shown efficacy against various fungal species, including those that are common human pathogens. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have exhibited significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org Furthermore, certain 2,6-diaryl-3-methyl-4-piperidone derivatives have shown potent antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

The table below presents a summary of the antifungal activity of selected piperidine derivatives from preclinical research.

| Compound Type | Fungal Strain | Activity/MIC | Reference |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, Candida albicans | Significant activity (compared to terbinafine) | biomedpharmajournal.org |

| Novel Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | academicjournals.orgresearchgate.net |

| 2,6-diaryl-3-methyl-4-piperidone oxime derivatives | Aspergillus niger, Candida albicans | Potent activity | researchgate.net |

| 2,6 di-substituted piperidine 4-one derivatives | Aspergillus niger | High efficacy | researchgate.net |

Structure Activity Relationship Sar and Mechanistic Investigations of 4 2,3 Dichlorophenyl Piperidine 2,6 Dione and Analogs

Influence of the 2,3-Dichlorophenyl Substitution Pattern on Biological Efficacy

The substitution pattern on the phenyl ring of 4-phenylpiperidine-2,6-dione (B1266656) analogs is a critical determinant of their biological efficacy and receptor interaction. While direct studies on the 2,3-dichloro substitution are limited, research on related compounds provides valuable insights into how halogen and other substituents on the phenyl ring modulate activity.

Research into a series of 4-phenylpiperidine-2,6-dione derivatives as ligands for α1-adrenoceptor subtypes has demonstrated that the nature and position of substituents on the phenyl ring significantly impact binding affinity. For instance, in a related series of 1-arylpiperazines, a 2,3-dichlorophenyl substituent was found to confer high affinity for the dopamine (B1211576) D3 receptor. This suggests that the 2,3-dichloro substitution pattern can be a key feature for achieving potent and selective receptor binding.

In the context of multireceptor atypical antipsychotics, a 4-(4-chlorophenyl)-piperidine-2,6-dione derivative showed high affinity for dopamine D2, D3, and various serotonin (B10506) receptors. nih.gov While this highlights the general importance of chloro-substitution, the specific impact of the 2,3-dichloro arrangement on 4-phenylpiperidine-2,6-dione itself warrants more direct investigation to fully understand its unique contribution to biological efficacy. The table below summarizes the activity of a related compound with a single chloro-substitution.

| Compound | Substitution on Phenyl Ring | Target Receptors | Key Findings |

| Compound 5 | 4-chloro | Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A, 5-HT2C | High affinity for multiple receptors, potent inhibition of apomorphine-induced climbing and MK-801-induced hyperactivity with no extrapyramidal symptoms. nih.gov |

Impact of Substituents on the Piperidine-2,6-dione Scaffold on Receptor Binding and Enzyme Inhibition

Modifications to the piperidine-2,6-dione scaffold, particularly at the nitrogen atom (position 1), have been extensively explored to modulate the pharmacological profile of this class of compounds. These substitutions can significantly influence receptor binding affinity, selectivity, and functional activity.

A study on novel 4-phenylpiperidine-2,6-dione derivatives revealed that introducing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position resulted in ligands with nanomolar affinities for α1-adrenoceptor subtypes. nih.gov The length of the alkyl chain and the substitution on the terminal phenylpiperazine ring were found to be crucial for both affinity and selectivity. Specifically, a butyl connecting chain often resulted in the highest affinity. nih.gov

Furthermore, in the development of potential antipsychotics, the introduction of a 4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl group at the nitrogen of a 4-(4-chlorophenyl)-piperidine-2,6-dione core led to a compound with a desirable multireceptor profile, targeting dopamine and serotonin receptors. nih.gov This demonstrates that large, complex substituents on the piperidine-2,6-dione nitrogen are well-tolerated and can be used to fine-tune the biological activity.

The following table presents data on N-substituted 4-phenylpiperidine-2,6-dione analogs and their affinity for α1-adrenoceptors.

| Compound | N1-Substituent | α1A-AR pKi | α1B-AR pKi | α1D-AR pKi |

| 34 | 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]- | 8.74 | - | - |

Data extracted from a study on α1-adrenoceptor ligands. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of 4-arylpiperidine-2,6-dione derivatives plays a pivotal role in their interaction with biological targets. Conformational analysis of related piperidin-4-one structures has shown a preference for a chair conformation with the aryl groups in an equatorial orientation to minimize steric hindrance. researchgate.net This spatial arrangement is believed to be crucial for optimal binding to receptor sites.

For 2-substituted piperazines, it has been observed that an axial conformation is preferred, and this orientation correctly positions key nitrogen atoms for interaction with the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov While not a piperidine-2,6-dione, this highlights the importance of conformational preferences in receptor engagement. The specific conformational preferences of 4-(2,3-Dichlorophenyl)piperidine-2,6-dione and how they directly correlate with its biological activity are yet to be fully elucidated but are presumed to be a key factor in its mechanism of action.

Elucidation of Molecular Mechanisms of Action for Specific Biological Effects

The molecular mechanisms of action for 4-phenylpiperidine-2,6-dione derivatives are diverse and depend on the specific substitution patterns of the molecule.

One of the well-documented mechanisms for this class of compounds is the antagonism of α1-adrenergic receptors. nih.gov Analogs bearing a substituted phenylpiperazinylalkyl moiety at the N1 position have been shown to block norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis, confirming their antagonist behavior at these receptors. nih.gov

Another important mechanism involves the modulation of dopamine and serotonin receptors. A 4-(4-chlorophenyl)-piperidine-2,6-dione derivative, when appropriately substituted at the N1 position, exhibited high affinity for D2 and D3 dopamine receptors, as well as 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors. nih.gov This multireceptor profile is a hallmark of atypical antipsychotic drugs. The compound was shown to inhibit apomorphine-induced climbing behavior, a model for antipsychotic activity, without inducing extrapyramidal symptoms, suggesting a mechanism consistent with dopamine receptor antagonism. nih.gov

The table below summarizes the molecular targets and observed effects for analogs of 4-phenylpiperidine-2,6-dione.

| Compound Class | Molecular Target(s) | Observed Biological Effect |

| N1-substituted 4-phenylpiperidine-2,6-diones | α1-Adrenergic Receptors | Antagonism, blockade of norepinephrine-induced inositol phospholipid hydrolysis. nih.gov |

| N1-substituted 4-(4-chlorophenyl)-piperidine-2,6-dione | Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A, 5-HT2C Receptors | Antipsychotic-like activity, inhibition of apomorphine-induced climbing. nih.gov |

Derivatives and Analogs of 4 2,3 Dichlorophenyl Piperidine 2,6 Dione

Design and Synthesis of Novel Piperidine-2,6-dione Derivatives for Enhanced Bioactivity

The design of novel piperidine-2,6-dione derivatives is centered on strategies to improve their interaction with biological targets, thereby enhancing their potency and efficacy. The synthesis of these compounds often builds upon established chemical reactions, adapted to incorporate specific structural features.

A common and efficient method for synthesizing the core piperidine-2,6-dione structure involves the reaction of glutaric acid or its derivatives with a primary amine. derpharmachemica.com For instance, 1-(4-chlorophenyl) piperidine-2,6-diones can be synthesized by reacting glutaric acid with a substituted primary amine, a process that can be optimized using various solvents and reaction conditions to achieve high yields. derpharmachemica.com This fundamental approach can be adapted to produce a wide array of derivatives by varying the substituents on both the phenyl ring and the amine.

The bioactivity of these derivatives is highly dependent on the nature and position of substituents. Structure-activity relationship (SAR) studies have shown that modifications at the N-1 position of the piperidine (B6355638) ring are particularly influential. For example, introducing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at this position has led to the development of potent ligands for α1-adrenergic receptor subtypes. nih.gov The length of the alkyl chain and the substitution pattern on the terminal phenylpiperazine ring are critical determinants of binding affinity and selectivity. nih.gov Derivatives with a butyl connecting chain have demonstrated the highest affinity. nih.gov

The piperidine ring itself is a key structural feature found in numerous alkaloids and drug candidates, and its derivatives have been explored for a wide range of biological properties, including antiviral and neuroleptic activities. derpharmachemica.com The development of novel synthetic techniques, such as multicomponent reactions and intramolecular cyclizations, has further expanded the chemical space available for creating diverse and highly substituted piperidine analogs with potential therapeutic value. ajchem-a.comnih.gov

| General Synthetic Approach | Starting Materials | Key Features | Potential Bioactivity |

| Cyclization Reaction | Glutaric acid/anhydride (B1165640), Primary amine (e.g., 2,3-dichloroaniline) | Forms the core piperidine-2,6-dione ring. derpharmachemica.com | Dependent on amine substituent |

| N-Alkylation | Piperidine-2,6-dione core, Alkyl halide with terminal functional group | Introduces linkers and functional moieties at the N-1 position. nih.gov | Modulates receptor binding and selectivity (e.g., for α1-ARs). nih.gov |

| Multicomponent Reactions | Aldehydes, amines, and other building blocks | Allows for the one-pot synthesis of complex and highly substituted piperidines. ajchem-a.com | Broad range of pharmacological applications. nih.govresearchgate.net |

Structure-Guided Design of Substituted Analogs with Modified Pharmacological Profiles

Structure-guided design utilizes an understanding of the molecular interactions between a compound and its biological target to rationally design analogs with improved properties. By analyzing the structure-activity relationships (SAR), researchers can identify which parts of the molecule are essential for activity and which can be modified to fine-tune the pharmacological profile.

For the 4-(2,3-Dichlorophenyl)piperidine-2,6-dione core, the 2,3-dichlorophenyl moiety is a critical component. The substitution pattern on the phenyl ring significantly influences receptor binding and selectivity. Research into ligands for the dopamine (B1211576) D3 receptor, for example, has highlighted the importance of an aryl-substituted piperazine (B1678402) ring for high-affinity binding. nih.gov Specifically, the presence and position of halogen atoms, such as the dichlorophenyl group, can create specific hydrophobic and electronic interactions within the receptor's binding pocket, leading to enhanced potency and selectivity. nih.govnih.gov

Modifications to create analogs often focus on several key areas:

Phenyl Ring Substitution: Altering the number, type, and position of substituents on the phenyl ring can modulate the electronic properties and steric fit of the molecule, impacting its binding affinity. nih.govmdpi.com

Piperidine Ring Substitution: Introducing substituents at other positions on the piperidine-2,6-dione ring can affect the molecule's conformation and introduce new interaction points with a target.

N-1 Position Linker and Terminal Group: As seen with α1-adrenoceptor ligands, the linker attached to the nitrogen atom and the terminal functional group it carries are pivotal in determining the compound's pharmacological action. nih.gov Varying the linker length and the nature of the terminal aryl group can switch a compound's activity between different receptor subtypes or change it from an agonist to an antagonist. nih.gov

A prominent example of modifying pharmacological profiles through analog design is seen in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the piperidinedione moiety can act as a binder to an E3 ligase like Cereblon (CRBN). epo.org By synthesizing analogs with linkers attached to the piperidine ring, the core structure can be tethered to a ligand for a different target protein, creating a molecule that induces the degradation of that protein. epo.org The design of the linker and the attachment point are guided by structural models to ensure proper ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

| Structural Modification | Rationale | Effect on Pharmacological Profile | Example |

| Altering Phenyl Ring Substituents | Optimize hydrophobic/electronic interactions. nih.gov | Increased potency and selectivity for the target receptor. | Design of selective dopamine D3 receptor ligands. nih.gov |

| Varying N-1 Alkyl Linker Length | Adjust distance to a secondary binding site or terminal group. nih.gov | Modulated affinity and selectivity for receptor subtypes. | Optimization of α1-adrenoceptor antagonists. nih.gov |

| Introducing a Linker for Hybridization | Connect the core to another pharmacophore. | Creation of bifunctional molecules like PROTACs. epo.org | Development of PROTACs using a piperidinedione moiety as an E3 ligase binder. epo.org |

Development of Hybrid Molecules Incorporating the 2,3-Dichlorophenyl Moiety and Piperidine-2,6-dione Core

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better selectivity, or a multi-target mechanism of action that can be advantageous in treating complex diseases. mdpi.comrsc.org The 4-(2,3-Dichlorophenyl)piperidine-2,6-dione core is a valuable building block for this strategy.

A significant application of this core in hybrid molecules is in the field of PROTACs. epo.org PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. epo.org The piperidine-2,6-dione portion of the molecule can function as the E3 ligase ligand, binding to proteins such as Cereblon (CRBN). epo.org A patent for a piperidinedione derivative describes a PROTAC where a derivative of 3-(2,3-dichlorophenyl)pyrazin-2-amine (the POI ligand) is connected via a linker to a piperidine-2,6-dione moiety (the E3 ligase binder). epo.org This hybrid molecule is designed to induce the degradation of the target protein, offering a powerful therapeutic modality. epo.org

The synthesis of such hybrid molecules often involves multi-step processes. For instance, a precursor containing the 2,3-dichlorophenyl group is first synthesized, and then a linker with a reactive group is attached. epo.org In parallel, the piperidine-2,6-dione E3 ligase binder is prepared with a complementary reactive group. The final step involves covalently joining the two parts. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for linking different molecular fragments and is increasingly used to create complex hybrid molecules. mdpi.comnih.gov This reaction allows for the reliable formation of a stable triazole linker between two pharmacophores. nih.gov

The design principles for these hybrids involve:

Selection of Pharmacophores: Choosing a suitable ligand for the desired protein of interest to pair with the piperidine-2,6-dione core.

Linker Optimization: The length, composition, and attachment points of the linker are critical for ensuring that both ends of the hybrid molecule can bind to their respective targets simultaneously and effectively.

Synthetic Feasibility: Developing a convergent and efficient synthetic route to assemble the final hybrid molecule.

By incorporating the 2,3-Dichlorophenylpiperidine-2,6-dione core into hybrid structures, researchers can harness its inherent properties while creating novel molecules with tailored, and often entirely new, pharmacological functions.

Future Research Directions for 4 2,3 Dichlorophenyl Piperidine 2,6 Dione Research

Exploration of Novel Pharmacological Targets Beyond Current Discoveries

While initial studies have illuminated the activity of piperidine-2,6-dione derivatives at certain receptors, the full pharmacological landscape of these compounds remains largely uncharted. Future research will focus on identifying and validating novel molecular targets to broaden their therapeutic applications.

Derivatives of the 4-phenylpiperidine-2,6-dione (B1266656) scaffold have been synthesized and evaluated as ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov Certain analogs have demonstrated high affinity, particularly for the α1A-AR subtype, acting as antagonists. nih.gov Further investigation into other G-protein coupled receptors (GPCRs) and ion channels could reveal unexpected activities. Additionally, research into piperidine-2,6-dione derivatives has shown promise in the development of multireceptor atypical antipsychotics, with compounds exhibiting potent activity at dopamine (B1211576) D2, D3, and various serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2C). nih.gov

A particularly novel area of investigation involves the potential of substituted piperidine-2,6-dione derivatives in the treatment of hematological disorders such as sickle cell disease and β-thalassemia. acs.org Specific compounds have been shown to reduce the expression of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) expression, suggesting a completely different mechanism and therapeutic application for this class of molecules. acs.org Future studies should systematically screen 4-(2,3-dichlorophenyl)piperidine-2,6-dione and its analogs against a diverse panel of kinases, epigenetic targets, and protein-protein interactions to uncover previously unknown biological activities.

Development of Advanced Synthetic Methodologies for Improved Yield and Selectivity

The efficient and stereoselective synthesis of piperidine-2,6-dione derivatives is paramount for generating diverse chemical libraries for biological screening. While classical methods exist, the development of more advanced and robust synthetic strategies is a key area for future research.

Recent advances in the synthesis of piperidine (B6355638) derivatives have highlighted several promising approaches. These include the hydrogenation of substituted pyridines using novel catalysts, which can provide access to the piperidine core with high efficiency. mdpi.com Furthermore, intramolecular cyclization reactions, such as the oxidative amination of non-activated alkenes catalyzed by gold(I) complexes, offer elegant routes to polysubstituted piperidines. nih.gov The development of one-pot multicomponent reactions is another avenue that could significantly streamline the synthesis of complex piperidine-2,6-dione analogs.

Integration of Multi-omics Data in the Discovery and Optimization of Piperidine-2,6-dione Derivatives

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the mechanism of action of drug candidates in a holistic manner. nih.gov Integrating multi-omics data can provide a more comprehensive understanding of the biological systems affected by piperidine-2,6-dione derivatives. pharmalex.com

By treating cell lines or animal models with 4-(2,3-dichlorophenyl)piperidine-2,6-dione and its analogs and subsequently analyzing the changes in gene expression, protein levels, and metabolite profiles, researchers can identify key signaling pathways and biological processes that are modulated by these compounds. rsc.org This information can help in identifying novel drug targets, understanding potential off-target effects, and discovering biomarkers that could predict patient response in future clinical settings. nih.gov

Future research should aim to build a systems-level understanding of how these compounds exert their effects. This involves not only generating multi-omics data but also developing sophisticated bioinformatics pipelines to integrate and interpret these complex datasets. nih.gov Such an approach will be invaluable for the rational design and optimization of next-generation piperidine-2,6-dione-based therapeutics.

Computational Modeling for De Novo Design and Virtual Screening of Related Chemical Entities

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of vast numbers of virtual compounds. nih.gov For 4-(2,3-dichlorophenyl)piperidine-2,6-dione, computational approaches can be leveraged to accelerate the discovery of new analogs with improved potency and selectivity.

De novo design algorithms can be employed to generate novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. nih.gov These tools can explore a much larger chemical space than is feasible with traditional chemical synthesis. Structure-based virtual screening (SBVS) can then be used to dock large libraries of virtual compounds into the three-dimensional structure of a target protein to predict their binding affinity and mode. nih.gov This approach can prioritize a smaller, more manageable number of compounds for synthesis and biological testing.

For instance, computational studies, including molecular docking and dynamic simulations, have been successfully used to understand the binding modes of piperidine-based compounds with targets like the sigma-1 receptor. nih.gov These insights are crucial for the structure-based optimization of ligands. nih.gov Future research should focus on developing and validating robust computational models for the known and potential targets of 4-(2,3-dichlorophenyl)piperidine-2,6-dione. The integration of machine learning and artificial intelligence with these computational models could further enhance their predictive power and accelerate the design-synthesis-test-analyze cycle.

Q & A

Q. What are the recommended synthetic methodologies for 4-(2,3-Dichlorophenyl)piperidine-2,6-dione, and how can reaction conditions be optimized for reproducibility?

A Mitsunobu reaction or nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) is commonly employed for introducing aromatic substituents to piperidine-dione scaffolds . Optimization should focus on stoichiometry, temperature control (0–25°C), and purification via column chromatography to achieve ≥95% purity. Contradictions in yield (e.g., 70–99%) may arise from variations in drying agents or solvent removal efficiency .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified standards. For structural confirmation, employ -/-NMR to verify the piperidine-dione backbone (δ = 2.5–3.5 ppm for CH groups) and aromatic protons (δ = 7.0–7.5 ppm for dichlorophenyl). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H] at m/z 260.0 .

Q. What safety protocols are critical during handling?

Follow H313 (harmful if swallowed or in contact with skin) and P264/P280 (use gloves/eye protection) guidelines. Store in inert atmospheres (N) at –20°C to prevent hydrolysis. Waste must be segregated and treated via neutralization before disposal .

Advanced Research Questions

Q. How do polymorphic forms of 4-(2,3-Dichlorophenyl)piperidine-2,6-dione influence pharmacological activity, and what methods identify these forms?

Polymorphism can alter solubility and bioavailability. Use X-ray powder diffraction (XRPD) to detect crystalline variations (e.g., Form I vs. Form II) and differential scanning calorimetry (DSC) to assess thermal stability. For example, a melting point deviation >5°C between batches suggests polymorphism . Patent data indicates that anhydrous forms may enhance stability in API formulations .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in IC values (e.g., µM vs. nM ranges) may stem from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition). Cross-reference with structurally related compounds like 3-(4-hydroxyphenyl)piperidine-2,6-dione, which shows similar metabolic stability issues .

Q. How can researchers mitigate byproduct formation during scale-up synthesis?

Key impurities include unreacted 2,3-dichlorophenyl precursors and dimerized adducts. Implement in-process LC-MS monitoring to track intermediates. Adjust reaction kinetics by reducing temperature gradients during exothermic steps (e.g., <10°C for Mitsunobu reactions) . Patent literature suggests tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen to suppress side reactions .

Q. What analytical strategies differentiate 4-(2,3-Dichlorophenyl)piperidine-2,6-dione from its regioisomers?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (3.5 µm, 100 Å) can resolve positional isomers. For example, 4-(3,4-dichlorophenyl) analogs elute 0.3–0.5 minutes later under isocratic conditions (60:40 acetonitrile/water). Nuclear Overhauser effect (NOE) NMR experiments further confirm substituent positioning .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

Conduct accelerated degradation studies at pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C. Monitor hydrolysis of the dione ring via UV absorbance at 240 nm. Use Arrhenius modeling to predict shelf-life; degradation rate constants (k) >0.05 h indicate instability requiring formulation adjustments .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

Density functional theory (DFT) calculations (B3LYP/6-31G*) can model electronic effects of substituents on the dichlorophenyl ring. Molecular docking (AutoDock Vina) into γ-aminobutyric acid (GABA) receptors may explain activity variations compared to analogs like 4-(4-chlorophenyl)piperidine-2,6-dione (CAS 88784-33-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.